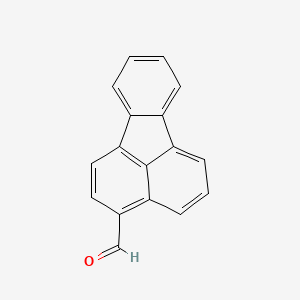

3-Fluoranthenecarboxaldehyde

Description

Contextualization of Fluoranthene (B47539) Derivatives in Polycyclic Aromatic Hydrocarbon Research

Fluoranthene and its derivatives are an important subclass of polycyclic aromatic hydrocarbons (PAHs) that continue to capture the attention of researchers in synthetic organic chemistry and materials science. rsc.org PAHs are organic compounds composed of multiple fused aromatic rings and are known environmental pollutants. ontosight.ai The study of fluoranthene derivatives is crucial for understanding their environmental behavior, potential toxicity, and for developing methods to mitigate their harmful effects. ontosight.ai

Fluoranthene itself is a pale yellow, colorless solid that is soluble in nonpolar organic solvents. guidechem.comchemicalbook.com Its name is derived from its fluorescent properties under UV light. chemicalbook.com The addition of various functional groups to the fluoranthene core can significantly alter its physical and chemical properties, such as solubility, volatility, and reactivity. ontosight.ai This has led to a broad range of research into the synthesis and characterization of various fluoranthene derivatives, including chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes. tandfonline.com The availability of these derivatives allows for the investigation of structure-activity relationships, particularly in the context of their genotoxicity. tandfonline.com

Significance of Aldehyde Functionalities in Complex Organic Scaffolds

The aldehyde functional group (–CHO) is a cornerstone of organic chemistry, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. chemistrytalk.org This structure imparts high reactivity to aldehydes, making them versatile intermediates in a multitude of chemical reactions. fiveable.menumberanalytics.comteachy.app Aldehydes are involved in various fundamental transformations, including nucleophilic addition, oxidation to carboxylic acids, and the formation of acetals and hemiacetals. numberanalytics.comteachy.ai

In complex organic scaffolds like 3-Fluoranthenecarboxaldehyde, the aldehyde group serves as a critical handle for further chemical modifications. It allows for the introduction of new functionalities and the construction of more elaborate molecular architectures. google.com For instance, the aldehyde can be a precursor for the synthesis of other organic functions, highlighting its importance in synthetic strategies. teachy.app The reactivity of the aldehyde group, driven by the electrophilic nature of the carbonyl carbon, is a key factor in its utility. numberanalytics.com

Research Scope and Potential of this compound in Functional Materials

The unique combination of a polycyclic aromatic system and a reactive aldehyde group makes this compound a promising building block for the creation of novel functional materials. chemicalbook.com Its fluorescent properties, inherited from the fluoranthene core, make it a candidate for applications in optoelectronics and as a fluorescent probe. ontosight.ai

Research has shown that this compound can be used as an intermediate in the synthesis of larger, more complex molecules with specific electronic and photophysical properties. chemicalbook.com For example, it has been utilized in the synthesis of dyes and other polycyclic fluoranthene derivatives. chemicalbook.com The compound's ability to undergo various chemical transformations opens up possibilities for its incorporation into polymers, organic light-emitting diodes (OLEDs), and other advanced materials. chemicalbook.comgg-oled.com Further investigation into the properties and reactions of this compound is expected to unveil its full potential in the development of new technologies. ontosight.ai

| Property | Value |

| Molecular Formula | C17H10O |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 28440-63-3 |

| Appearance | Pale yellow solid |

| Melting Point | 103-104.5 °C |

| Boiling Point | 438.2 °C at 760 mmHg |

| Flash Point | 294.6 °C |

| Density | 1.326 g/cm³ |

Properties

IUPAC Name |

fluoranthene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZBGCMQMBTMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182639 | |

| Record name | 3-Fluoranthenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28440-63-3 | |

| Record name | 3-Fluoranthenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028440633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoranthenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORANTHENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 3 Fluoranthenecarboxaldehyde

Aldehyde-Specific Transformations of 3-Fluoranthenecarboxaldehyde

The aldehyde group (-CHO) is the primary site of reactivity in this compound for many common organic transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group as a whole can undergo both reduction and oxidation.

As with other aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of the carbon-nitrogen double bond (C=N) in the resulting imine extends the conjugated π-system of the fluoranthene (B47539) core.

The reaction is typically catalyzed by a mild acid. libretexts.orgmasterorganicchemistry.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. libretexts.org However, the pH must be carefully controlled; highly acidic conditions will protonate the amine nucleophile, rendering it unreactive. libretexts.org The general mechanism proceeds through a carbinolamine intermediate, which is then dehydrated to yield the final imine product. libretexts.org

These reactions are reversible and can be influenced by the removal of water to drive the equilibrium toward the product. nih.gov The versatility of this reaction allows for the introduction of a wide variety of R-groups (from the primary amine, R-NH₂) onto the fluoranthene scaffold, enabling the synthesis of a large library of derivatives.

The aldehyde functional group of this compound represents an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of this compound to (3-Fluoranthenyl)methanol can be achieved using common reducing agents. Nucleophilic hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. msu.edu These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon aqueous workup, yields the corresponding primary alcohol. msu.edu

Oxidation: Conversely, the aldehyde group is highly susceptible to oxidation, converting this compound into 3-Fluoranthenecarboxylic acid. This transformation can be accomplished with a variety of oxidizing agents. athabascau.ca Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used. A classic method for distinguishing aldehydes from ketones is the Tollens' test, where an ammoniacal solution of silver nitrate (B79036) oxidizes the aldehyde and produces a silver mirror, a reaction that this compound would be expected to undergo. athabascau.ca

Table 1: Summary of Aldehyde-Specific Transformations

| Transformation | Reactant(s) | Product | General Conditions |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | 3-(Fluoranthen-3-yl)-N-R-methanimine | Mild acid catalyst (e.g., pH ~5) |

| Reduction | NaBH₄ or LiAlH₄ | (3-Fluoranthenyl)methanol | Alcoholic solvent, aqueous workup |

Functionalization Strategies for Extended π-Conjugation in Fluoranthene Derivatives

The aldehyde group serves as a critical synthetic handle for derivatizing the fluoranthene core. By reacting the aldehyde, new substituents can be introduced that extend the molecule's π-conjugated system. This modification is a key strategy for altering the electronic and photophysical properties of the resulting compounds, making them suitable for applications in materials science. rsc.org

The derivatization of this compound allows for the rational design of molecules with specific, tunable electronic properties. researchgate.net The extension of π-conjugation through the formation of new bonds at the aldehyde position, such as C=N or C=C bonds, typically leads to a smaller HOMO-LUMO gap. rsc.org This change is directly observable as a shift in the molecule's absorption and emission spectra, often toward longer wavelengths (a bathochromic or red shift).

By carefully selecting the reaction partners, it is possible to create donor-acceptor or "push-pull" systems. dntb.gov.ua For example, condensing this compound with an amine that contains a strong electron-donating group can induce intramolecular charge transfer characteristics. Such rationally designed molecules are of significant interest for their potential in non-linear optics (NLO) and organic electronics. researchgate.net The stability and electronic properties of these new structures can be predicted and analyzed using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

A wide array of substituents can be incorporated onto the fluoranthene framework through the aldehyde group. Condensation reactions are not limited to simple primary amines but can also be performed with hydrazines, hydroxylamines, and semicarbazides to yield hydrazones, oximes, and semicarbazones, respectively. libretexts.org

Furthermore, classic organic reactions that form carbon-carbon bonds, such as the Wittig or Horner-Wadsworth-Emmons reactions, can convert the aldehyde into an alkene. This introduces a C=C double bond, which can connect the fluoranthene core to other aromatic or electroactive groups, effectively extending the π-system. Each new substituent modulates the final structure's steric and electronic profile, influencing its solubility, solid-state packing, and ultimately, its material properties.

Derivatization for Analytical Methodologies and Advanced Applications

The reactivity of this compound also lends itself to the development of materials for analytical and other advanced applications. By reacting the aldehyde with specific molecules, it can be converted into a chemosensor or a fluorescent probe. For instance, derivatization with a molecule that can selectively bind to a particular ion or molecule could result in a sensor where the binding event is signaled by a change in the fluoranthene core's fluorescence.

The principle of using aldehydes as fluorogenic reagents for the analysis of primary amines is well-established. sigmaaldrich.com Similarly, this compound could be used to "tag" non-fluorescent primary amines, rendering them detectable by fluorescence spectroscopy. The resulting imine derivatives, with their extended π-systems, are often highly fluorescent. This strategy is valuable in liquid chromatography and other sensitive analytical techniques. sigmaaldrich.com The unique photophysical properties of the fluoranthene unit make its derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-Fluoranthenyl)methanol |

| 3-Fluoranthenecarboxylic acid |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Chromic acid |

| Hydrazine |

| Hydroxylamine |

Computational and Theoretical Investigations of 3 Fluoranthenecarboxaldehyde and Its Derivatives

Quantum Chemical Analyses of Electronic Structure

Quantum chemical analyses provide profound insights into the electronic properties of molecules, forming the basis for understanding their reactivity, optical characteristics, and intermolecular interactions. For 3-Fluoranthenecarboxaldehyde and its parent compound, fluoranthene (B47539), these computational methods are indispensable.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene and its derivatives. researchgate.netacs.org DFT methods are prized for their balance of computational cost and accuracy in predicting molecular properties. mdpi.comyoutube.com By solving the Kohn-Sham equations, DFT can accurately model the electron density of a system to determine its ground-state energy, optimized geometry, and other critical electronic parameters. mdpi.comarxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. taylorandfrancis.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. taylorandfrancis.com For fluoranthene and its derivatives, quantum chemical methods like DFT are used to calculate the energies of these frontier orbitals. researchgate.net This analysis helps predict how modifications to the fluoranthene structure, such as the introduction of a carboxaldehyde group at the 3-position, will influence its electronic behavior. For example, a lower energy gap can lead to a red-shift (shift to longer wavelengths) in the molecule's absorption and emission spectra. researchgate.net The distribution of the HOMO and LUMO across the molecule also provides clues about the most probable sites for electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Fluoranthene | -5.78 | -1.94 | 3.84 |

| Benzo[k]fluoranthene | -5.59 | -2.22 | 3.37 |

Note: These values are illustrative and based on DFT calculations found in the literature for fluoranthene and a related derivative. researchgate.net The exact values for this compound would require specific calculations.

Modeling Reaction Mechanisms and Pathways in Fluoranthene Systems

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Theory (TST) is a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of these transition state complexes and the frequency at which they convert into products. wikipedia.org

For reactions involving PAHs like fluoranthene, computational methods such as DFT can be used to locate the transition state structures and calculate their energies. researchgate.net This allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur), which is a key factor governing the reaction kinetics. libretexts.org By applying TST, researchers can predict rate constants for specific reaction steps, such as hydrogen abstraction from PAHs by hydroxyl radicals, which is a critical process in combustion and atmospheric chemistry. nih.gov

Regioselectivity refers to the preference for a chemical reaction to occur at one position on a molecule over others. Predicting the regioselectivity of C-H functionalization is a significant challenge in organic synthesis. beilstein-journals.org Computational chemistry offers powerful tools to address this challenge. By calculating the activation barriers for a reaction at all possible sites on a molecule like fluoranthene, the most likely product can be predicted. The reaction site with the lowest activation energy barrier is generally the most favored. beilstein-journals.org

For aromatic systems, concepts derived from DFT, such as the Fukui function and local reactivity descriptors, can be used to predict the most reactive sites for electrophilic, nucleophilic, or radical attack. These computational workflows can rapidly and reliably predict regioselectivity, guiding synthetic efforts. beilstein-journals.orgnih.gov This is particularly relevant for this compound, as these methods can explain the preference for functionalization at the C3 position of the fluoranthene core.

Advanced Applications of 3 Fluoranthenecarboxaldehyde Derivatives in Functional Materials

Organic Electronics and Optoelectronic Devices

The unique electronic structure of fluoranthene (B47539), which can be described as a fusion of naphthalene and benzene units connected by a five-membered ring, provides a platform for developing novel semiconducting materials. guidechem.com Its derivatives have been explored for various roles in electronic devices, including as charge transporters, emitters, and interfacial materials. researchgate.net

Fluoranthene derivatives are recognized as promising candidates for blue-light-emitting materials in Organic Light-Emitting Diodes (OLEDs). core.ac.uk Achieving stable and efficient blue emission is a critical challenge in OLED technology, and the intrinsic properties of the fluoranthene core are well-suited for this purpose. core.ac.uksigmaaldrich.com

Researchers have synthesized various fluoranthene-based materials that exhibit high fluorescence quantum yields and excellent thermal stability, both of which are crucial for durable OLED devices. researchgate.net For instance, carbazole/indole-containing fluoranthene derivatives have been developed as efficient blue emitters. Non-doped OLEDs using these compounds as the emissive layer have achieved high external quantum efficiencies (ηext) ranging from 4.3% to 5.2%. researchgate.net The strong fluorescence of these materials in the solid state is attributed to their molecular design, which helps to prevent aggregation-caused quenching. researchgate.net The good performance is also linked to the appropriate energy levels of the derivatives for efficient charge carrier injection and their inherent carrier-transporting properties. researchgate.net Theoretical studies using density functional theory (DFT) have further corroborated that fluoranthene and its derivatives are good candidates for OLEDs, with their optical properties being tunable through chemical modification. sigmaaldrich.com

| Derivative Type | Maximum External Quantum Efficiency (ηext) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |

|---|---|---|---|---|

| Carbazole/Indole-containing Fluoranthene | 4.3–5.2% | 3.93 | 2.01 | (0.16, 0.22) |

The application of fluoranthene derivatives extends to Organic Field-Effect Transistors (OFETs), where they serve as the active semiconducting layer. researchgate.net The rigid and planar structure of the fluoranthene unit can facilitate strong π–π stacking in the solid state, which is beneficial for efficient charge transport. nih.gov

A notable example involves a family of air-stable sulfur-hetero oligoarenes based on the benzo[k]fluoranthene unit. nih.gov These materials were synthesized and integrated into top-contact OFETs. The charge carrier mobility of these devices was found to be dependent on the substituents on the molecular skeleton, which influence the thin-film morphology. nih.gov Thermal annealing of the films improved device performance, with one derivative achieving a carrier mobility as high as 0.083 cm²/V·s and a current on/off ratio of 10⁶. nih.gov This performance highlights the potential of chemically modified fluoranthenes in creating reliable organic semiconductors for transistor applications. nih.gov The development of such materials is key to advancing the capabilities of flexible and low-cost organic electronics. nih.gov

In the realm of solar energy, fluoranthene derivatives are emerging as promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs). researchgate.netnih.gov An ideal HTM must have suitable energy levels to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode. semanticscholar.org

Fluoranthene is considered an excellent building block for donor-acceptor (D-A) type dopant-free HTMs due to its rigid planar structure and electron-deficient character. nih.govsemanticscholar.org Researchers have synthesized 2,3-dicyano-fluoranthene as an electron-withdrawing unit to construct novel HTMs. nih.gov These materials exhibit energy levels that are compatible with the perovskite active layer, facilitating efficient hole extraction. Furthermore, their molecular structure promotes highly ordered and strong packing in the solid state, enhancing hole transport. nih.gov PSCs fabricated with these dopant-free fluoranthene-based HTMs have achieved impressive power conversion efficiencies of up to 18.03% in conventional n-i-p architectures, outperforming many other organic dopant-free HTMs. nih.gov This demonstrates the significant potential of fluoranthene derivatives to contribute to the development of stable and efficient perovskite solar cells. nih.govrsc.org

Chemical Sensing Technologies and Fluorescent Chemosensors

The strong fluorescence and electron-rich nature of the fluoranthene core make its derivatives highly suitable for use in fluorescent chemosensors. These sensors operate on the principle of fluorescence quenching or enhancement upon interaction with a target analyte.

The design of fluoranthene-based fluorescent chemosensors involves modifying the core structure with specific functional groups that can interact with target analytes. The fundamental sensing mechanism is often based on photoinduced electron transfer (PET). When the electron-rich fluoranthene fluorophore is excited by light, it can donate an electron to an electron-deficient analyte molecule. This process provides a non-radiative pathway for the excited state to return to the ground state, resulting in a quenching (decrease) of the fluorescence intensity.

Another common mechanism is the formation of a non-fluorescent complex between the fluorophore and the analyte through interactions like π-π stacking. The sensitivity and selectivity of the sensor can be tuned by altering the substituents on the fluoranthene skeleton, which in turn modifies its highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels.

Fluoranthene-based chemosensors have demonstrated high sensitivity and selectivity in detecting various analytes, particularly nitroaromatic compounds, which are common components of explosives. The electron-deficient nature of nitroaromatics makes them effective fluorescence quenchers for electron-rich fluorophores like fluoranthene derivatives.

Studies have shown that these sensors can detect nitroaromatics such as trinitrophenol (picric acid) and trinitrotoluene (TNT) at very low concentrations. The detection mechanism is primarily static quenching, driven by electron transfer from the fluoranthene derivative to the nitroaromatic compound. The sensitivity of these sensors can be exceptionally high, with detection limits reaching the parts-per-billion (ppb) level in solution and the femtogram (fg/cm²) level in the solid state (contact mode).

While the detection of nitroaromatics is a major application, the principles of fluoranthene-based sensing can also be applied to the detection of metal ions. By incorporating specific chelating groups into the fluoranthene derivative, sensors can be designed to selectively bind to certain metal ions. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, either through quenching or enhancement (chelation-enhanced fluorescence).

| Analyte | Detection Method | Detection Limit | Quenching Mechanism |

|---|---|---|---|

| Picric Acid (PA) | Solution-state fluorescence quenching | 2–20 ppb | Static (Photoinduced Electron Transfer) |

| Trinitrotoluene (TNT) | Contact mode (solid state) | 1.15 fg/cm² | Static (Photoinduced Electron Transfer) |

Sensing Performance in Solution and Solid-State Platforms

Derivatives of 3-fluoranthenecarboxaldehyde have emerged as a versatile class of compounds in the development of advanced functional materials, particularly in the realm of chemical sensors. Their inherent fluorescence properties, stemming from the extended π-conjugated system of the fluoranthene core, make them highly suitable for the fabrication of sensitive and selective chemosensors. These sensors can operate in both solution and solid-state platforms, enabling the detection of a wide array of analytes, including metal ions and volatile organic compounds (VOCs).

The operational principle of these sensors often relies on the interaction between the analyte and a receptor unit appended to the this compound scaffold. This interaction modulates the electronic properties of the fluorophore, leading to a discernible change in its fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off"). Schiff base derivatives, formed by the condensation of this compound with various amines, are a prominent family of these chemosensors.

Sensing in Solution

In solution-based sensing, this compound derivatives have demonstrated significant efficacy in the detection of metal ions. For instance, Schiff base derivatives have been designed to exhibit high selectivity and sensitivity towards specific metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). nih.govrsc.orgnih.govejournal.by The coordination of the metal ion with the imine nitrogen and other donor atoms in the Schiff base ligand can restrict the C=N isomerization and inhibit photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. nih.gov

The performance of these solution-based sensors is characterized by several key parameters, including the limit of detection (LOD), binding stoichiometry, and response time. For example, a novel Schiff base fluorescent probe demonstrated a "turn-on" response for both Zn²⁺ and Al³⁺ with low detection limits of 11.5 nM and 23.5 nM, respectively. rsc.orgnih.gov Another study reported a Schiff base sensor for Al³⁺ with a detection limit as low as 3.23 × 10⁻⁸ mol/L. ejournal.by The binding stoichiometry between the sensor and the metal ion is often found to be 1:1 or 2:1, as determined by methods like Job's plot analysis. nih.govejournal.by Furthermore, these sensors typically exhibit rapid response times, often within minutes, allowing for real-time detection. nih.gov

Table 1: Performance of this compound-Inspired Schiff Base Sensors for Metal Ion Detection in Solution

| Target Analyte | Sensor Type | Detection Limit | Response Mechanism | Binding Stoichiometry (Sensor:Analyte) | Reference |

| Al³⁺ | Schiff Base | 2.59 × 10⁻⁷ M | Fluorescence "turn-on" | - | nih.gov |

| Al³⁺ | Schiff Base | 1.98 × 10⁻⁸ M | Fluorescence "turn-on" | 2:1 | nih.gov |

| Zn²⁺ | Schiff Base | 11.5 nM | Fluorescence "turn-on" | - | rsc.orgnih.gov |

| Al³⁺ | Schiff Base | 23.5 nM | Fluorescence "turn-on" | - | rsc.orgnih.gov |

| Al³⁺ | Schiff Base | 3.23 × 10⁻⁸ M | Fluorescence "turn-on" | 2:1 | ejournal.by |

| Al³⁺ | Schiff Base | - | Chelation-Enhanced Fluorescence (CHEF) | 1:1 | nih.gov |

Solid-State Sensing Platforms

The development of solid-state sensors based on this compound derivatives offers several advantages over their solution-based counterparts, including portability, reusability, and the potential for integration into electronic devices. These platforms are particularly promising for the detection of volatile organic compounds (VOCs). The sensing mechanism in the solid state often involves the adsorption of analyte molecules onto the surface of a material functionalized with the fluoranthene derivative, leading to a change in its fluorescence properties.

While specific examples of this compound derivatives in solid-state gas sensors are an emerging area of research, the broader class of organic fluorescent materials is being actively explored for this purpose. For instance, polymer-based materials and metal-organic frameworks (MOFs) functionalized with fluorescent dyes are being investigated for the detection of various gases. The high surface area and tunable porosity of these materials can enhance the sensitivity and selectivity of the sensor.

The performance of solid-state gas sensors is evaluated based on parameters such as sensitivity, selectivity, response and recovery times, and stability. For example, chemoresistive sensors based on metal oxides have shown promise in detecting VOCs like ethanol, acetone, and acetaldehyde at parts-per-million (ppm) levels. mdpi.com Similarly, polymer-functionalized nanocomposites are being developed for the sensitive detection of gases like ammonia. researchgate.netmdpi.com While detailed data tables for this compound-specific solid-state sensors are not yet widely available in the literature, the principles demonstrated with related fluorescent materials suggest a strong potential for their application in this field. Future research is expected to focus on the design and fabrication of solid-state platforms incorporating these specific derivatives for targeted VOC detection.

Future Directions and Research Perspectives for 3 Fluoranthenecarboxaldehyde Chemistry

Exploration of Novel Synthetic Pathways and Yield Optimization

The efficient synthesis of 3-Fluoranthenecarboxaldehyde is crucial for its application in various fields. While established methods exist, future research will likely focus on developing more sustainable and higher-yielding synthetic routes.

One of the most common methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.commychemblog.comwikipedia.org This reaction typically utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride to generate the Vilsmeier reagent, which then acts as the formylating agent. mychemblog.com The reaction is particularly effective for arenes that are more reactive than benzene, such as phenols and anilines. wikipedia.org Given that fluoranthene (B47539) is an electron-rich polycyclic aromatic hydrocarbon, the Vilsmeier-Haack reaction presents a viable pathway for the synthesis of this compound.

Future research in this area will likely focus on optimizing the reaction conditions to maximize the yield and selectivity for the 3-isomer. This could involve exploring alternative solvents, catalysts, and formylating agents. Green chemistry approaches, such as solvent-free reaction conditions, are also an important avenue for exploration to minimize the environmental impact of the synthesis. iaamonline.org Furthermore, the development of one-pot multicomponent reactions could offer a more efficient and atom-economical approach to synthesizing this compound and its derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Method | Reagents | Potential Advantages | Potential for Optimization |

| Vilsmeier-Haack Reaction | Fluoranthene, DMF, POCl₃ | Well-established, good for electron-rich arenes | Solvent choice, temperature control, alternative Lewis acids |

| Friedel-Crafts Formylation | Fluoranthene, CO, HCl, AlCl₃/CuCl | Direct formylation | Catalyst systems, reaction conditions to control regioselectivity |

| Grignard Reaction | 3-Bromofluoranthene, Mg, DMF | Specific for the 3-position | Grignard reagent stability, reaction work-up |

| Metal-catalyzed Cross-coupling | 3-Halofluoranthene, Formylating agent, Palladium catalyst | High functional group tolerance | Ligand design, catalyst loading, reaction time |

Rational Design of this compound Derivatives for Tailored Performance

The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives with tailored properties. The rational design of these derivatives is a key area of future research, with applications in organic electronics, sensing, and photodynamic therapy.

The design of novel organic dyes and functional materials often involves a donor-acceptor architecture to tune the electronic and photophysical properties. researchgate.net By strategically attaching electron-donating or electron-withdrawing groups to the fluoranthene core, the HOMO and LUMO energy levels can be modulated, leading to changes in the absorption and emission spectra. The aldehyde group of this compound can be readily converted into various functionalities, such as imines, oximes, and vinyl groups, to introduce these donor or acceptor moieties.

For instance, condensation of this compound with aromatic amines can yield Schiff base derivatives. These derivatives can exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) phenomena, which are highly desirable for applications in sensing and bio-imaging. ktu.edu The design of such molecules involves a careful balance of intramolecular and intermolecular interactions to control their aggregation behavior and resulting photophysical properties.

Table 2: Potential Functional Derivatives of this compound and Their Targeted Applications

| Derivative Class | Synthetic Modification | Targeted Application | Design Rationale |

| Schiff Bases | Condensation with anilines | Fluorescent sensors, OLEDs | Tuning of electronic properties through donor-acceptor interactions |

| Chalcones | Claisen-Schmidt condensation with ketones | Nonlinear optical materials | Extended π-conjugation for enhanced NLO response |

| Cyanovinyl Derivatives | Knoevenagel condensation with malononitrile (B47326) | Electron-transport materials | Introduction of strong electron-withdrawing groups to lower LUMO |

| Porphyrin Conjugates | Condensation with pyrrole derivatives | Photosensitizers for PDT | Combining the photosensitizing ability of porphyrin with the targeting potential of the fluoranthene moiety |

Advanced Computational Modeling for Predictive Material Science

Computational chemistry plays an increasingly vital role in the design and prediction of the properties of new materials. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating the electronic structure, reactivity, and optical properties of molecules like this compound and its derivatives. rsc.org

Future research will leverage these computational methods to screen potential derivatives of this compound for specific applications before their synthesis. For example, TD-DFT calculations can predict the absorption and emission spectra of a molecule, which is crucial for designing new dyes and fluorescent probes. rsc.orgresearchgate.netscirp.org By systematically modifying the structure of this compound in silico and calculating the resulting photophysical properties, researchers can identify promising candidates for experimental investigation.

Table 3: Key Parameters from Computational Modeling and Their Significance

| Computational Method | Calculated Parameter | Significance for Material Design |

| DFT | HOMO/LUMO Energies | Predicts electronic properties, redox potentials, and charge transport characteristics |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for chemical modification |

| TD-DFT | Excitation Energies and Oscillator Strengths | Predicts UV-Vis absorption and emission spectra for dyes and fluorescent materials |

| TD-DFT | Excited State Dipole Moments | Provides insight into solvatochromic effects and charge-transfer character |

Integration of Fluoranthene Aldehydes into Multifunctional Systems and Devices

The unique properties of fluoranthene derivatives make them attractive candidates for integration into multifunctional systems and devices. The aldehyde functionality of this compound provides a convenient point of attachment for incorporating the fluoranthene core into larger molecular architectures or onto surfaces.

One promising area of application is in the development of organic light-emitting diodes (OLEDs). Fluoranthene-based materials have been investigated as electron transport materials and emitters in OLEDs due to their high thermal stability and good charge transport properties. researchgate.netglobethesis.com this compound can serve as a precursor for the synthesis of novel emissive materials with tailored emission colors and high quantum efficiencies. scut.edu.cnrsc.orgrsc.org

Another area of interest is the development of chemical sensors. The fluorescence of fluoranthene derivatives can be sensitive to the presence of specific analytes, making them suitable for use in fluorescent chemosensors. ktu.edu For example, fluoranthene-based sensors have been developed for the detection of nitroaromatic compounds, which are common explosives. ktu.edu The aldehyde group of this compound can be functionalized with specific recognition units to create sensors with high selectivity and sensitivity for a variety of target molecules. researchgate.netrsc.org

Table 4: Potential Applications of this compound-Based Systems

| Application Area | System/Device | Role of this compound Derivative | Key Performance Metrics |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Emissive layer or electron transport layer | High quantum efficiency, color purity, operational stability |

| Chemical Sensing | Fluorescent Chemosensors | Fluorophore with analyte recognition sites | High selectivity, low detection limit, fast response time |

| Photonics | Nonlinear Optical Materials | Chromophore in a polymeric matrix | High nonlinear optical coefficients, optical transparency |

| Bio-imaging | Fluorescent Probes | Fluorescent label for biomolecules | High brightness, photostability, low cytotoxicity |

Q & A

Q. How can researchers systematically review conflicting literature on this compound’s environmental persistence?

Q. What criteria define high-quality spectral data for this compound in public databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.